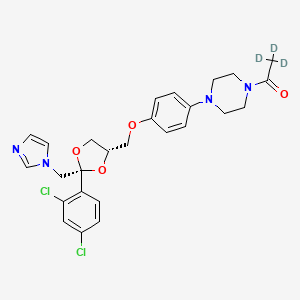

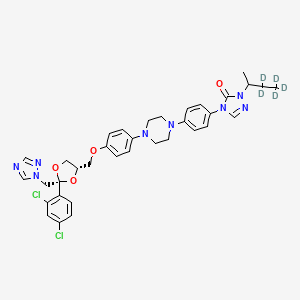

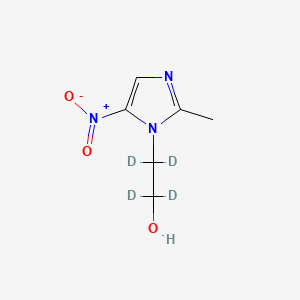

![molecular formula 13C3C5H1515NO6 B602569 N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine CAS No. 478529-43-0](/img/structure/B602569.png)

N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acetylglucosamine (GlcNAc) is a monosaccharide derivative of glucose and is widely distributed worldwide . The molecular formula of this amino monosaccharide is C8H15NO6, and its molecular weight is 221.21 . It usually polymerizes linearly through (1,4)-β-linkages and is the monomeric unit of the polymer chitin, the second most abundant carbohydrate after cellulose .

Synthesis Analysis

GlcNAc is industrially produced using chitin as a substrate, by chemical, enzymatic, and biotransformation methods . New methods have been developed to obtain GlcNAc using glucose as a substrate in genetically modified microorganisms . A selective and rapid copper (II) triflate-catalyzed two-step synthesis of β-glycosides of GlcNAc from cheap GlcNAc as a starting material has also been reported .Molecular Structure Analysis

Molecular dynamics simulations and DFT calculations have been performed for the demonstration of the structural dynamics and vibrational feature of N-Acetyl-D-glucosamine (NAG) in solution phase . The interactions between NAG and solvent molecules were evaluated through spatial distribution function and radial distribution function, and the preferred conformations of NAG in aqueous solution were revealed by cluster analysis .Chemical Reactions Analysis

GlcNAc polymerizes linearly with (1,4)-β-linkages and is the monomeric unit of the polymer chitin . It has been reported that a selective and rapid copper (II) triflate-catalyzed two-step synthesis of β-glycosides of GlcNAc from cheap GlcNAc as a starting material can be achieved .Physical And Chemical Properties Analysis

GlcNAc is a white and slightly sweet powder that melts at 221 °C . The solubility of GlcNAc is 25% in water, and 1% aqueous solutions are colorless and clear . The molecular weight of GlcNAc is 223.19 g/mol .Applications De Recherche Scientifique

1. Molecular Mechanisms and Therapeutic Applications

N-[1,2-^13C2]acetyl-D-[1-^13C;^15N]glucosamine is a derivative of glucosamine, which plays a key role in the human body as a component of glycoproteins, proteoglycans, and glycosaminoglycans. Research has shown that glucosamine has beneficial pharmacological effects, particularly in relieving osteoarthritis symptoms, and exhibits anti-oxidant and anti-inflammatory activities. These functions are largely exerted through the modulation of inflammatory responses, particularly via the Nuclear Factor-κB pathway. Glucosamine has potential applications in treating cardiovascular disease, neurological deficits, skin disorders, and cancer (Dalirfardouei, Karimi, & Jamialahmadi, 2016).

2. NMR Applications in Carbohydrate Chemistry

N-[1,2-^13C2]acetyl-D-[1-^13C;^15N]glucosamine can be studied using 2D ^13C/^15N heteronuclear correlation solid-state NMR spectroscopy. This method is effective in resolving the ^15N resonances of the alpha and beta anomers of amino monosaccharides like glucosamine, facilitating the characterization of the anomeric effect in carbohydrates. This technique is valuable for structural determination in carbohydrates of biological significance, such as glycopeptides or glycolipids (Tzou, 2005).

Orientations Futures

GlcNAc has generated interest not only as an underutilized resource but also as a new functional material with high potential in various fields . It has been demonstrated that GlcNAc administration has a positive effect on breast cancer cells, leading to increased apoptosis and Fas expression in the malignant phenotype . The binding affinity of GlcNAc to HER2 suggests a potential mechanism of action .

Propriétés

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,3+1,8+1,9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-MDCOBECOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.